

Application Notes and Protocols for Aztreonam Disodium in Pseudomonas aeruginosa Research Models

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Compound of Interest

Compound Name: Aztreonam disodium

Cat. No.: B1666517

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Introduction

Aztreonam is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative aerobic bacteria, including the opportunistic pathogen *Pseudomonas aeruginosa*.^[1] Its unique structure confers resistance to many beta-lactamases.^[2] These characteristics make aztreonam a valuable tool in both clinical settings and research models for studying anti-pseudomonal therapies. This document provides detailed application notes and protocols for the use of **aztreonam disodium** in treating *P. aeruginosa* infections within a research context, focusing on in vitro susceptibility testing and in vivo infection models.

Data Presentation: In Vitro Susceptibility of Pseudomonas aeruginosa to Aztreonam

The following tables summarize the minimum inhibitory concentration (MIC) of aztreonam against various *P. aeruginosa* isolates as reported in the literature. These values can serve as a baseline for designing experiments and selecting appropriate concentrations of the antibiotic.

Table 1: Aztreonam MIC Distribution for Clinical *P. aeruginosa* Isolates

Isolate Type	Number of Isolates	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)	Reference
All Isolates	>50,000	8	32	≤1 to >2,048	[2] [3]
Meropenem-Nonsusceptible	1,498	-	-	-	[3]
MBL-positive	267	-	1	-	[3]
Clinical Isolates (2011-2016)	-	8	256	≤1 to >2,048	[2]
Isolates from patients with prior AZLI use	-	8	256	-	[2]
Isolates from patients without prior AZLI use	-	≤1	32	-	[2]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. AZLI: Aztreonam for inhalation solution; MBL: Metallo-β-lactamase.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of aztreonam against *P. aeruginosa*.

Materials:

- *Pseudomonas aeruginosa* isolates

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Aztreonam disodium** powder
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- Incubator (37°C)

Procedure:

- Prepare Aztreonam Stock Solution: Aseptically prepare a stock solution of **aztreonam disodium** in a suitable solvent (e.g., sterile water) at a concentration of 1024 µg/mL.
- Prepare Bacterial Inoculum:
 - Culture *P. aeruginosa* on a suitable agar plate overnight at 37°C.
 - Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the standardized suspension 1:100 in CAMHB to obtain a concentration of approximately 1×10^6 CFU/mL.
- Serial Dilution in Microtiter Plate:
 - Add 100 µL of CAMHB to all wells of a 96-well plate.
 - Add 100 µL of the aztreonam stock solution to the first well of each row to be tested.
 - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of aztreonam concentrations.
- Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5×10^4 CFU per well.

- Controls:
 - Growth Control: A well containing CAMHB and the bacterial inoculum, but no antibiotic.
 - Sterility Control: A well containing only CAMHB.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Murine Pneumonia Model of *P. aeruginosa* Infection

This protocol outlines a common method for establishing a lung infection in mice to evaluate the in vivo efficacy of aztreonam.

Materials:

- Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
- *Pseudomonas aeruginosa* strain (e.g., PAO1, PA14)
- Luria-Bertani (LB) broth and agar
- Phosphate-buffered saline (PBS), sterile
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- **Aztreonam disodium** for injection
- Sterile saline for injection
- Micropipettes and sterile tips
- Animal housing and care facilities

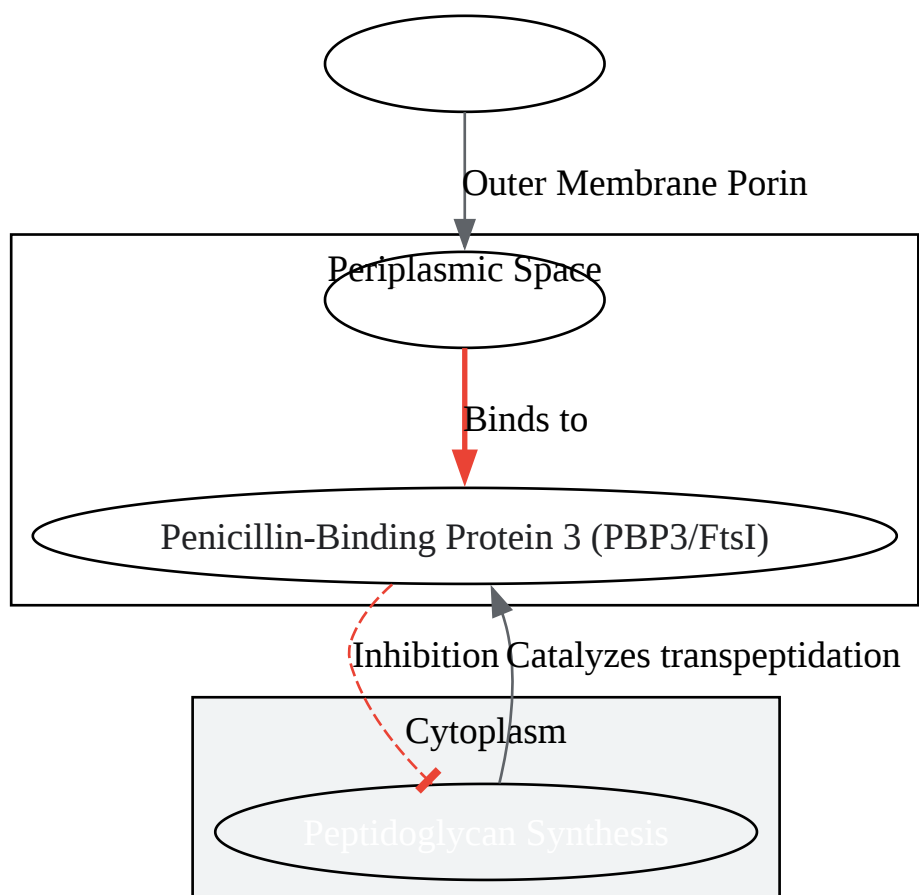
Procedure:

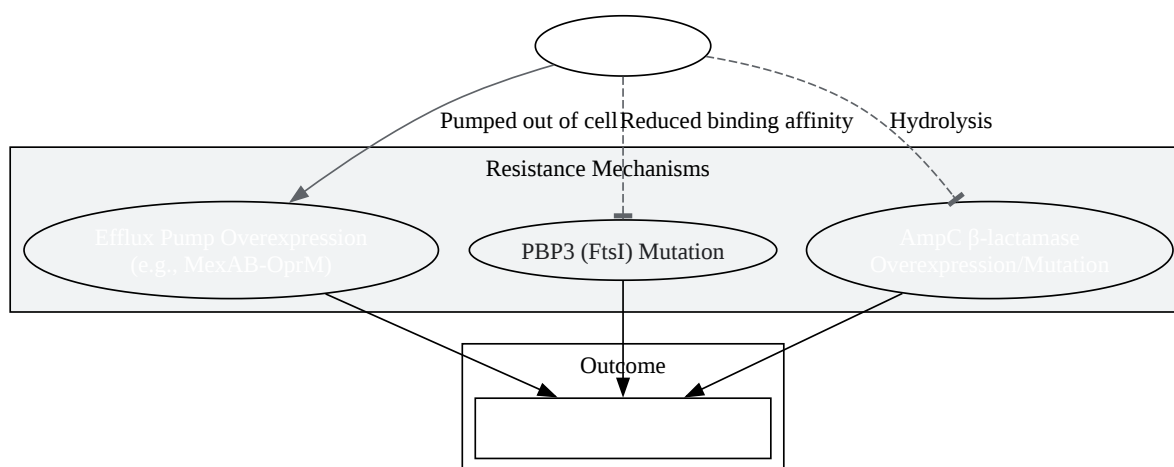
- Prepare Bacterial Inoculum:
 - Streak the desired *P. aeruginosa* strain on an LB agar plate and incubate overnight at 37°C.[4]
 - Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.[4]
 - Subculture the overnight culture in fresh LB broth and grow to mid-logarithmic phase ($OD_{600} \approx 0.6-0.8$).[4]
 - Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1×10^7 CFU/mL). The final concentration should be determined based on pilot studies to establish a non-lethal infection model suitable for therapeutic evaluation.
- Infection:
 - Anesthetize the mice using a calibrated vaporizer for isoflurane or via intraperitoneal injection of ketamine/xylazine.[4]
 - Once anesthetized, gently restrain the mouse in a supine position.
 - Instill a 20-50 μ L volume of the bacterial suspension intranasally.[5] Alternatively, for more precise delivery to the lungs, intratracheal instillation can be performed.[6]
- Treatment:
 - At a predetermined time post-infection (e.g., 2-4 hours), begin treatment.
 - Administer **aztreonam disodium** via a clinically relevant route, such as subcutaneous or intraperitoneal injection. The dosage and frequency should be based on murine pharmacokinetic data to simulate human exposure.[7] A typical starting dose might be in the range of 100-400 mg/kg, administered every 6-8 hours.
 - A control group should receive a vehicle control (e.g., sterile saline) on the same schedule.
- Monitoring and Endpoints:

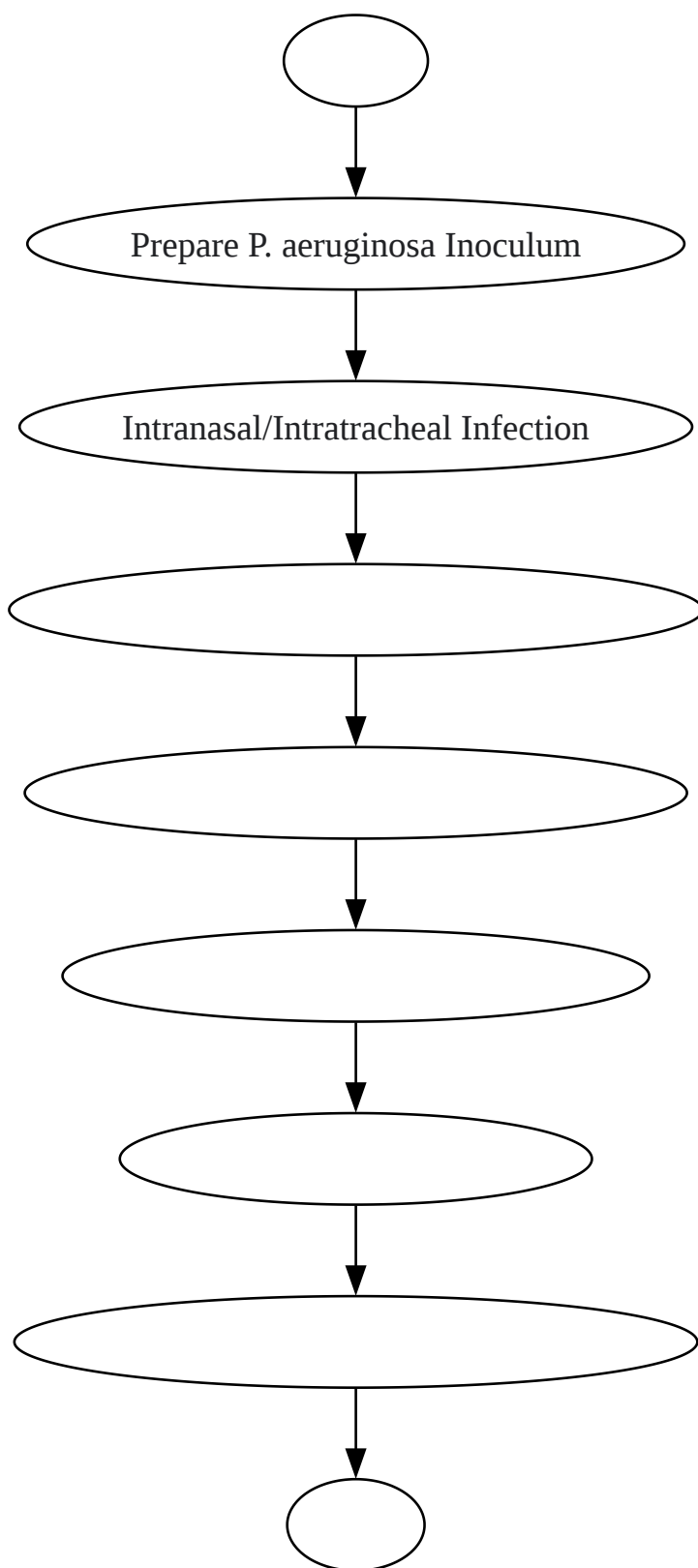
- Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy).
- At a specified time point (e.g., 24, 48, or 72 hours post-infection), euthanize the mice.
- Aseptically harvest the lungs and other organs (e.g., spleen, liver).
- Homogenize the tissues in sterile PBS.
- Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., LB agar or Pseudomonas isolation agar) to determine the bacterial load (CFU/organ).
- For survival studies, monitor the mice for a longer period (e.g., 7-14 days) and record the time to morbidity/mortality.

Visualizations

Signaling Pathways and Experimental Workflows



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